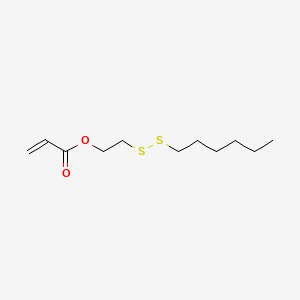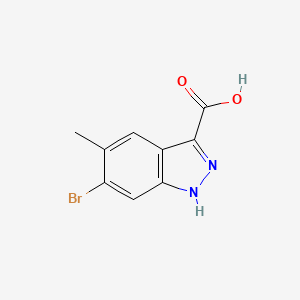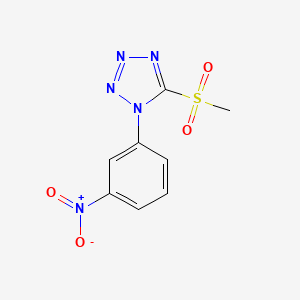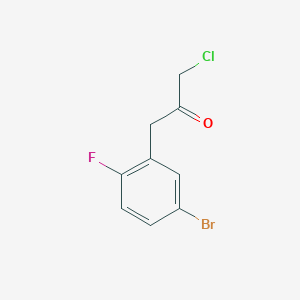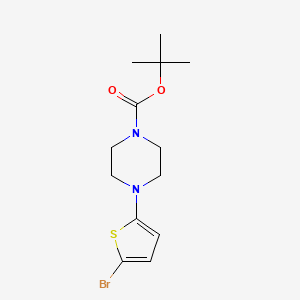
1-(5-Bromo-2-thienyl)-4-Boc-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-thienyl)-4-Boc-piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 5-bromo-2-thienyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-thienyl)-4-Boc-piperazine typically involves the following steps:
Formation of the 5-bromo-2-thienyl intermediate: This can be achieved by bromination of 2-thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Coupling with piperazine: The 5-bromo-2-thienyl intermediate is then coupled with piperazine in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under reflux conditions.
Protection with Boc group: The final step involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-thienyl)-4-Boc-piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thienyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a palladium catalyst.
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly used.
Major Products Formed
Substitution reactions: Products include various substituted thienyl derivatives depending on the nucleophile used.
Deprotection reactions: The major product is the deprotected piperazine derivative.
Scientific Research Applications
1-(5-Bromo-2-thienyl)-4-Boc-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-thienyl)-4-Boc-piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved can vary but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-thienyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-(2-Thienyl)-4-Boc-piperazine: Similar structure but without the bromine atom, resulting in different reactivity and applications.
Uniqueness
1-(5-Bromo-2-thienyl)-4-Boc-piperazine is unique due to the presence of both the bromine atom and the Boc protecting group. This combination allows for selective reactions and protection of the piperazine nitrogen, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H19BrN2O2S |
|---|---|
Molecular Weight |
347.27 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-5-4-10(14)19-11/h4-5H,6-9H2,1-3H3 |
InChI Key |
GRLHKHODUDAOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


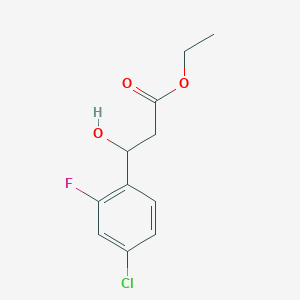
![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)
![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)
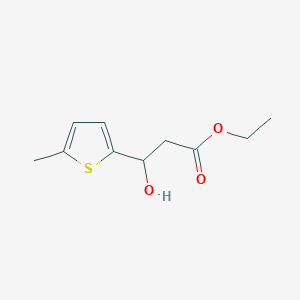
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)
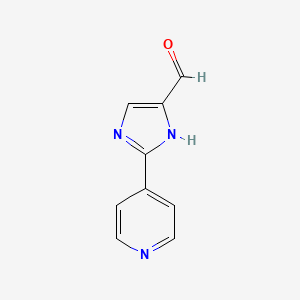
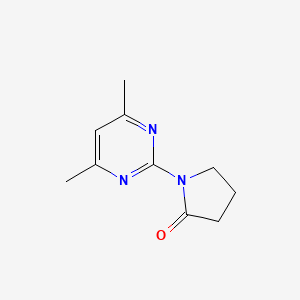

![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
